

Spectroscopic Profile of Nitrosonium Hexafluoroantimonate: A Technical Guide

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Compound of Interest

Compound Name: Nitrosonium hexafluoroantimonate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **nitrosonium hexafluoroantimonate** ($[\text{NO}][\text{SbF}_6]$), a powerful oxidizing agent with applications in organic synthesis and materials science. This document collates available Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, details relevant experimental protocols for handling this air-sensitive compound, and presents logical workflows for its characterization.

Spectroscopic Data

The spectroscopic properties of **nitrosonium hexafluoroantimonate** are dictated by the distinct vibrational and nuclear magnetic resonance signatures of its constituent ions: the nitrosonium cation (NO^+) and the hexafluoroantimonate anion (SbF_6^-).

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra are characterized by the high-frequency stretching mode of the $\text{N}\equiv\text{O}$ triple bond in the nitrosonium cation and the vibrational modes of the octahedral hexafluoroantimonate anion.

Table 1: Vibrational Spectroscopic Data for **Nitrosonium Hexafluoroantimonate**

Ion	Spectroscopy	Wavenumber (cm ⁻¹)	Assignment	Reference(s)
NO ⁺	IR	~2150 - 2400	N≡O stretch	
Raman	~2253	N≡O stretch	[1]	
SbF ₆ ⁻	Raman	~647	ν ₁ (A _{1g} , sym. stretch)	
~281	ν ₅ (F _{2g} , bending)			

Note: Specific IR data for the SbF₆⁻ anion in this salt were not available in the surveyed literature. The vibrational modes of the octahedral SbF₆⁻ anion are well-established, with the symmetric stretch (ν₁) being strongly Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the electronic environment of the nitrogen and fluorine nuclei within the compound.

Table 2: NMR Spectroscopic Data for **Nitrosonium Hexafluoroantimonate**

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	J-Coupling (Hz)	Reference Compound	Solvent	Reference(s)
¹⁵ N	~ -7.5	Singlet	N/A	NH ₃ (liquid)	HF	[2]
¹⁹ F	~ -119.9 to -121.8	Sextet/Octet	J(¹⁹ F- ¹²¹ Sb) ≈ 1945, J(¹⁹ F- ¹²³ Sb) ≈ 1071	CFCl ₃	Various	

Note: The ¹⁹F NMR spectrum of the SbF₆⁻ anion typically displays a complex multiplet pattern due to coupling with the two quadrupolar antimony isotopes, ¹²¹Sb (I=5/2, 42.79% abundance) and ¹²³Sb (I=7/2, 57.21% abundance).

Experimental Protocols

Nitrosonium hexafluoroantimonate is a hygroscopic and air-sensitive solid that requires careful handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Synthesis of Nitrosonium Hexafluoroantimonate

A plausible synthesis involves the reaction of nitrosyl chloride (NOCl) with antimony pentafluoride (SbF₅) in an inert solvent.

- In a dry Schlenk flask under an argon atmosphere, dissolve antimony pentafluoride in anhydrous sulfur dioxide or dichloromethane.
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly bubble gaseous nitrosyl chloride through the cooled solution with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature, during which a precipitate of **nitrosonium hexafluoroantimonate** will form.
- Isolate the solid product by filtration under inert atmosphere, wash with the anhydrous solvent, and dry under vacuum.

Infrared (IR) Spectroscopy

Due to its reactivity with common IR window materials (e.g., KBr, NaCl), Attenuated Total Reflectance (ATR) or Nujol mull techniques with appropriate window materials are recommended.

Nujol Mull Method:

- In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste.
- Spread the mull thinly between two IR-transparent windows (e.g., AgCl or BaF₂).

- Assemble the plates in a demountable cell holder and acquire the spectrum. A background spectrum of the Nujol and windows should be taken for subtraction.

Raman Spectroscopy

Samples for Raman spectroscopy should be sealed in a glass capillary under an inert atmosphere to prevent decomposition.

- In a glovebox, load a small amount of the crystalline powder into a glass capillary tube.
- Flame-seal the capillary under vacuum or an inert atmosphere.
- Mount the sealed capillary on the Raman spectrometer stage and acquire the spectrum using an appropriate laser excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

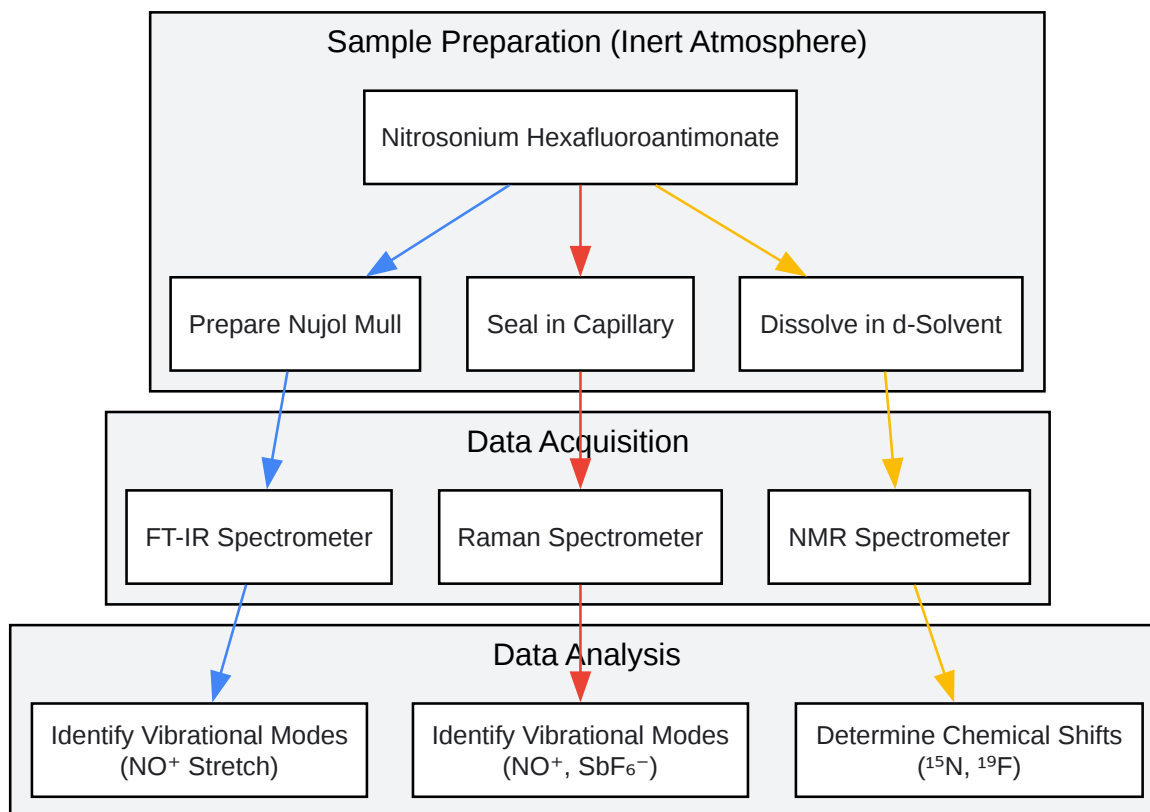
Sample preparation must be conducted in a glovebox using dried and degassed deuterated solvents.

- In a glovebox, dissolve a sufficient amount of **nitrosonium hexafluoroantimonate** in a suitable deuterated solvent (e.g., CD_2Cl_2 or anhydrous HF for ^{15}N NMR).
- Transfer the solution to an NMR tube and seal it with a tight-fitting cap and Parafilm, or flame-seal for long-term experiments.
- Acquire the ^{15}N and ^{19}F NMR spectra using an appropriate NMR spectrometer. An external reference standard may be necessary depending on the solvent and experimental setup.

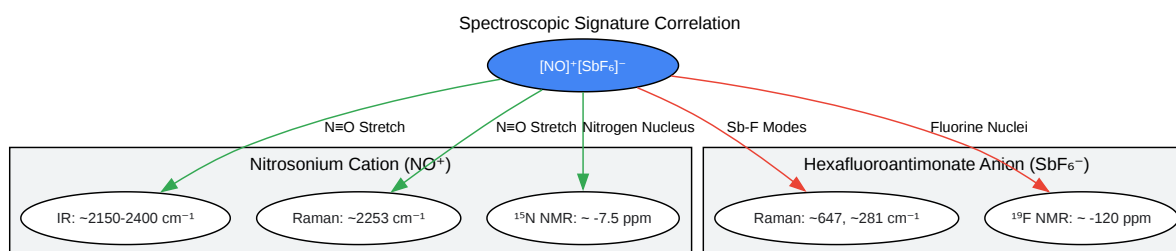
Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the compound's structure and its spectral features.

General Workflow for Spectroscopic Analysis of Air-Sensitive Samples

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Workflow for Spectroscopic Analysis

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Correlation of Ions to Spectral Peaks

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References

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- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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